molecular formula C20H13FN4O3S B2899854 N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895020-00-5

N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2899854
CAS No.: 895020-00-5
M. Wt: 408.41
InChI Key: OVAAENSUHBYYPN-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide”, also known as FBT-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of biomedicine. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H14FN3OS, and its molecular weight is 363.41. The structure of thiazole, a component of this compound, is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not available in the retrieved resources.

Advantages and Limitations for Lab Experiments

N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has shown promising results in various studies, and there are several future directions for research on this compound. Some of these include:
1. Further studies on the mechanism of action of this compound and its interaction with various enzymes and proteins.
2. Development of more efficient and cost-effective methods for the synthesis of this compound.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Evaluation of the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections.
5. Investigation of the potential of this compound as a tool for studying various cellular processes and signaling pathways.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its various biochemical and physiological effects and has shown promising results in various studies. Further research on this compound is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide involves a multi-step process that includes the reaction of 6-fluorobenzo[d]thiazole-2-amine with 3-pyridinemethanol to form the intermediate, which is further reacted with 2-nitrobenzoyl chloride to obtain the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the compound have been optimized through different methods.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as an antiviral agent against the influenza virus and has shown promising results in vitro.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3S/c21-14-7-8-16-18(10-14)29-20(23-16)24(12-13-4-3-9-22-11-13)19(26)15-5-1-2-6-17(15)25(27)28/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAAENSUHBYYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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